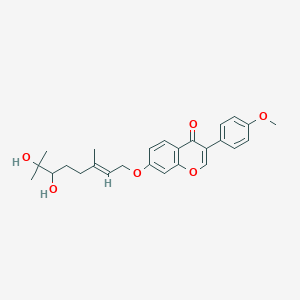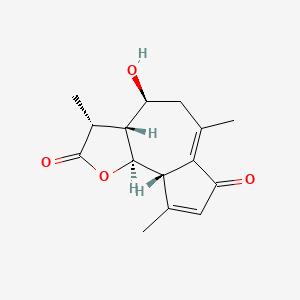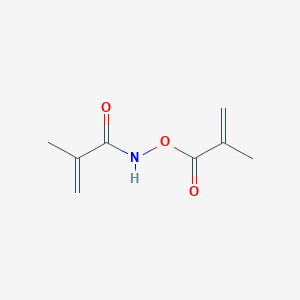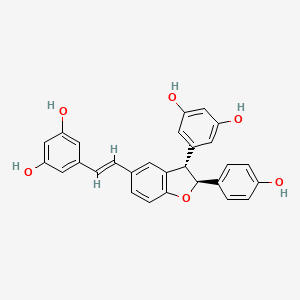
Calafianin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calafianin is a natural product found in Aplysina gerardogreeni with data available.
Scientific Research Applications
Synthesis and Structural Properties of Calafianin
Calafianin, a compound from the spiroisoxazole family isolated from the marine sponge Aplysina gerardogreeni, has been a subject of scientific interest mainly for its structural complexity and synthetic challenges. The synthesis of Calafianin was achieved using a novel approach involving electrochemical oxidation, leading to a structural revision of the compound. This synthesis sheds light on the intricate molecular structure of Calafianin, indicating a trans-relationship of two oxygen atoms between the epoxide and the isoxazoline (Ogamino & Nishiyama, 2005).
Chemical Synthesis and Stereochemical Analysis
Further studies on Calafianin focused on its total synthesis and stereochemical analysis. This research utilized asymmetric nucleophilic epoxidation and nitrile oxide cycloaddition as key steps, allowing for the synthesis of the spiroisoxazoline natural product Calafianin. This study was pivotal in determining the relative and absolute stereochemistry of Calafianin, enhancing the understanding of its molecular structure (Bardhan, Schmitt, & Porco, 2006).
Biomedical Applications and Potential
Calafianin has also been implicated in biomedical applications, particularly in the context of B-cell lymphomas. A study on the synthetic compound calafianin monomer (CM101) revealed its potential in inhibiting the DNA binding of the transcription factor NF-κB, a key player in many B-cell lymphomas. This inhibition is selective and affects certain NF-κB subunits (REL and p65) more than others. The research also showed that CM101's effects on B-lymphoma cells are correlated with the levels of cellular and nuclear REL, indicating its potential as a therapeutic agent in treating B-cell lymphomas where REL is active (Yeo et al., 2015).
properties
Molecular Formula |
C22H20Br2N4O8 |
|---|---|
Molecular Weight |
628.2 g/mol |
IUPAC Name |
(1'S,5S,6'R)-4'-bromo-N-[4-[[(1'S,5S,6'R)-4'-bromo-5'-oxospiro[4H-1,2-oxazole-5,2'-7-oxabicyclo[4.1.0]hept-3-ene]-3-carbonyl]amino]butyl]-5'-oxospiro[4H-1,2-oxazole-5,2'-7-oxabicyclo[4.1.0]hept-3-ene]-3-carboxamide |
InChI |
InChI=1S/C22H20Br2N4O8/c23-9-5-21(17-15(33-17)13(9)29)7-11(27-35-21)19(31)25-3-1-2-4-26-20(32)12-8-22(36-28-12)6-10(24)14(30)16-18(22)34-16/h5-6,15-18H,1-4,7-8H2,(H,25,31)(H,26,32)/t15-,16-,17-,18-,21+,22+/m0/s1 |
InChI Key |
OPMAEHVWCSXSKG-NEEVBFIGSA-N |
Isomeric SMILES |
C1C(=NO[C@]12C=C(C(=O)[C@H]3[C@@H]2O3)Br)C(=O)NCCCCNC(=O)C4=NO[C@@]5(C4)C=C(C(=O)[C@H]6[C@@H]5O6)Br |
Canonical SMILES |
C1C(=NOC12C=C(C(=O)C3C2O3)Br)C(=O)NCCCCNC(=O)C4=NOC5(C4)C=C(C(=O)C6C5O6)Br |
synonyms |
calafianin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



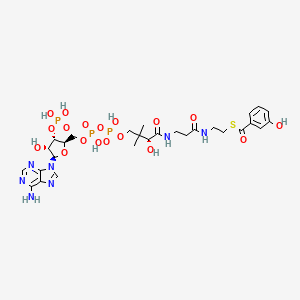
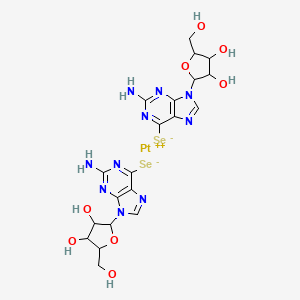
![4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-hydroxy-2-methyl-4-oxobutanoic acid](/img/structure/B1249208.png)
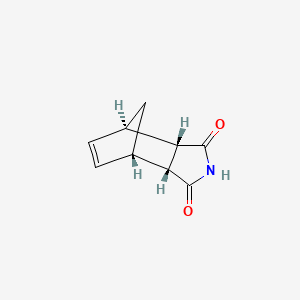
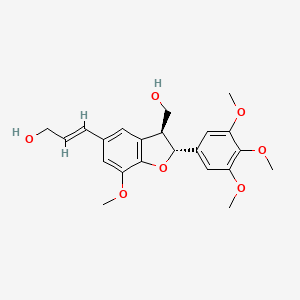
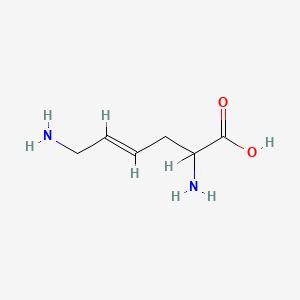

![1,4-Dioxaspiro[2.3]hexane](/img/structure/B1249213.png)

